ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate
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Overview
Description
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl]-8-oxooctanoate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The key steps include:
Formation of the Spirocyclic Intermediate: This involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents to form the spirocyclic core.
Attachment of the Phenyl Group: The spirocyclic intermediate is then reacted with a phenyl derivative to introduce the phenyl group.
Esterification: The final step involves the esterification of the compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate: Similar structure with a shorter carbon chain.
1,4-Dioxa-8-azaspiro[4.5]decane: The core spirocyclic structure without the phenyl and ester groups.
Uniqueness
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate is unique due to its extended carbon chain and the presence of both the spirocyclic and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate, identified by its CAS number 898782-04-2, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H27NO5
- Molecular Weight : 361.43 g/mol
- CAS Registry Number : 898782-04-2
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. The presence of the spirocyclic structure suggests possible interactions with receptors or enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures possess antimicrobial properties, suggesting that this compound may also exhibit such effects.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures may inhibit inflammatory pathways, which could be a target for therapeutic intervention.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of related compounds on human breast cancer cells (MCF-7). Results indicated that the compounds induced apoptosis and inhibited cell proliferation.
- Findings : this compound showed significant IC50 values compared to control groups.
-
Antimicrobial Evaluation :
- Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results : The compound displayed notable inhibition zones, suggesting effective antimicrobial properties.
Table 1: Summary of Biological Activities
Property | Value |
---|---|
Molecular Formula | C20H27NO5 |
Molecular Weight | 361.43 g/mol |
CAS Number | 898782-04-2 |
Properties
IUPAC Name |
ethyl 8-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO5/c1-2-28-23(27)8-6-4-3-5-7-22(26)21-11-9-20(10-12-21)19-25-15-13-24(14-16-25)29-17-18-30-24/h9-12H,2-8,13-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSWDULJKNLIPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642895 |
Source
|
Record name | Ethyl 8-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-16-6 |
Source
|
Record name | Ethyl 8-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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